(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O3/c24-23(25,26)31-18-11-6-10-17(14-18)28-22-19(13-15-7-4-5-12-20(15)30-22)21(29)27-16-8-2-1-3-9-16/h1-14H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPGQCZAOWSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
The target compound’s structural analogs differ primarily in the substituents on the phenylimino group and carboxamide moiety. Key comparisons include:
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron withdrawal than -CF₃ (Analog 3) or -OCH₃ (Analog 2).
- Steric Considerations : The bulkier -OCF₃ group may introduce steric hindrance compared to -OCH₃ or unsubstituted phenyl (Analog 1), affecting molecular packing in crystal structures or interaction with hydrophobic pockets in proteins .
- Metabolic Stability : Trifluoromethoxy groups are generally more metabolically stable than methoxy groups due to resistance to oxidative demethylation, a common degradation pathway .
Q & A
Q. What are the optimal synthetic routes for (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Formation of the chromene backbone via cyclization of substituted salicylaldehydes with active methylene compounds.
- Step 2 : Introduction of the trifluoromethoxy-phenylimino group via Schiff base formation under anhydrous conditions (e.g., using acetic acid as a catalyst in ethanol).
- Step 3 : Amidation with phenylamine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.
Critical parameters include temperature control (±2°C), solvent purity, and inert atmospheres (N₂/Ar) to prevent oxidation . Catalysts like p-toluenesulfonic acid (p-TSA) can accelerate imine formation .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its configuration?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the imine group (δ ~8.5 ppm for the imine proton) and distinguishes aromatic substituents .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain caused by the trifluoromethoxy group. Disorder in the phenyl ring may require TWINABS for data correction .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 469.12) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase (COX-2) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Solubility in DMSO (≤1% v/v) must be optimized to avoid artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess effects on receptor binding .
- Quantitative SAR (QSAR) Models : Use software like MOE or Schrödinger to correlate logP, polar surface area, and H-bonding with activity. PASS predicts anti-inflammatory or anticancer potential based on structural fingerprints .
- Crystallographic Data : Overlay ligand-protein docking results (e.g., Autodock Vina) with X-ray structures to identify key interactions (e.g., π-π stacking with Phe residues) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP levels in cytotoxicity assays).
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain discrepancies .
- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can computational methods address challenges in crystallographic refinement caused by the Z-configuration?
- Methodological Answer :
- Twinning Analysis : Use PLATON to detect twinning and refine data with SHELXL’s TWIN/BASF commands .
- DFT Calculations : Gaussian09 optimizes molecular geometry to compare experimental vs. theoretical bond lengths, resolving ambiguities in imine tautomerism .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered trifluoromethoxy groups with occupancies <1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
